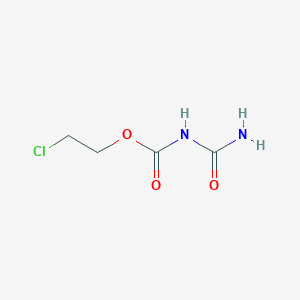

2-chloroethyl N-carbamoylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloroethyl N-carbamoylcarbamate” is a chemical compound with the CAS Number: 88795-43-1 . It has a molecular weight of 166.56 and its IUPAC name is 2-chloroethyl aminocarbonylcarbamate .

Molecular Structure Analysis

The InChI code for “2-chloroethyl N-carbamoylcarbamate” is 1S/C4H7ClN2O3/c5-1-2-10-4(9)7-3(6)8/h1-2H2,(H3,6,7,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a melting point of 181-182 degrees .科学的研究の応用

Agricultural Applications : Carbendazim and tebuconazole, related to 2-chloroethyl N-carbamoylcarbamate, are used in agriculture for controlling fungal diseases. Nanoparticle systems, such as solid lipid nanoparticles and polymeric nanocapsules, have been developed to deliver these fungicides efficiently. These systems offer benefits like modified release profiles, reduced environmental toxicity, and enhanced transfer to the site of action (Campos et al., 2015).

Medicinal Chemistry and Drug Design : The carbamate group, a key feature of 2-chloroethyl N-carbamoylcarbamate, plays a significant role in many drugs and prodrugs. Its properties and stabilities, along with recent applications in drug design and medicinal chemistry, highlight its importance in developing drug-target interactions (Ghosh & Brindisi, 2015).

Biomedical Applications : Polymers containing carbamate linkages, like those derived from 2-chloroethyl N-carbamoylcarbamate, are studied for their potential in medical devices, drug delivery, and tissue engineering. Such polymers can depolymerize through cascade reactions, offering controlled degradation properties (Dewit & Gillies, 2009).

Anticancer Research : Various derivatives of 2-chloroethyl N-carbamoylcarbamate, such as (2-chloroethyl)nitrosocarbamates, have been synthesized and evaluated as potential anticancer agents. These compounds, designed as alkylating agents, showed activity against various human tumor cell lines in vitro, though not in vivo (Reynolds et al., 2000).

Chemical Synthesis : The compound is involved in the synthesis of various derivatives with potential applications in medicinal chemistry. For example, the synthesis and evaluation of new (2-chloroethyl)nitrosocarbamates as potential anticancer agents demonstrate the versatility of this chemical in drug development (Reynolds et al., 2000).

特性

IUPAC Name |

2-chloroethyl N-carbamoylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O3/c5-1-2-10-4(9)7-3(6)8/h1-2H2,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDWVJTZVDWYRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)

![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)

![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)

![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)

![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)

![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)